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Compound of Interest

Compound Name: Amyl decanoate

Cat. No.: B1679548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amyl decanoate, also known as isoamyl decanoate or isopentyl decanoate, is a fatty acid

ester that possesses a characteristic fruity and waxy aroma, often with notes of banana and

cognac. Its pleasant and versatile sensory profile makes it a valuable component in the

development of food-grade flavorings. This document provides detailed application notes and

experimental protocols for the utilization of amyl decanoate in the creation of flavor systems

for various food and beverage products.

Sensory Profile and Physicochemical Properties
Amyl decanoate is a colorless liquid with the molecular formula C15H30O2. Its organoleptic

properties are key to its application in flavorings.

Table 1: Sensory Descriptors of Amyl Decanoate

Attribute Descriptor

Odor Waxy, fruity, banana, sweet, cognac, green

Taste
Waxy, fruity, banana, green, creamy, cheesy,

fatty
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Table 2: Physicochemical Properties of Amyl Decanoate

Property Value

Molecular Weight 242.40 g/mol

Boiling Point 286-287 °C at 760 mmHg

Flash Point >100 °C

Solubility Soluble in alcohol; very slightly soluble in water

Appearance Colorless clear liquid

Assay 97.00 to 100.00%

Note: Some values are approximate and can vary based on purity and measurement

conditions.

Natural Occurrence
Amyl decanoate is a naturally occurring ester found in a variety of fruits and fermented

beverages, which supports its use in "natural" flavor formulations.

Table 3: Natural Sources of Amyl Decanoate

Food/Beverage

Apple

Banana

Beer

Brandy

Cognac

Wine
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Amyl decanoate is a versatile flavoring ingredient used to impart or enhance fruity and sweet

notes in a wide range of food products. Its waxy and slightly fatty character can also contribute

to a richer mouthfeel.

Table 4: Recommended Usage Levels of Amyl Decanoate in Food Categories

Food Category Typical Use Level (ppm)

Beverages (non-alcoholic) 5 - 20

Alcoholic Beverages 10 - 50

Baked Goods 10 - 50

Confectionery & Frostings 10 - 60

Dairy Products (ice cream, yogurt) 8 - 30

Fruit Preserves & Jams 7 - 35

Gelatins & Puddings 5 - 25

Disclaimer: These are illustrative ranges. Formulators should conduct their own sensory testing

to determine the optimal concentration for their specific product matrix and desired flavor

profile.

Experimental Protocols
Protocol for Sensory Evaluation: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists

between two samples.

Objective: To determine if the addition of amyl decanoate to a food matrix at a specific

concentration creates a perceivable sensory difference compared to a control.

Materials:

Control sample (without amyl decanoate)

Test sample (with a defined concentration of amyl decanoate)
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Identical, opaque sample cups labeled with random 3-digit codes

Water and unsalted crackers for palate cleansing

A panel of at least 20-30 trained or consumer panelists

A quiet, odor-free testing environment with controlled lighting and temperature

Procedure:

Sample Preparation: Prepare the control and test samples. For each panelist, present three

coded samples: two of one type and one of the other (e.g., two controls and one test, or one

control and two tests). The order of presentation should be randomized and balanced across

all panelists.

Panelist Instructions: Instruct each panelist to taste the samples from left to right. They are to

identify the "odd" or "different" sample. Panelists should cleanse their palate with water and

crackers between samples.

Data Collection: Record the number of correct and incorrect identifications.

Data Analysis: Analyze the results using a statistical table for triangle tests (based on the chi-

squared distribution) to determine if the number of correct identifications is statistically

significant at a chosen confidence level (typically p < 0.05).

Protocol for Sensory Evaluation: Quantitative
Descriptive Analysis (QDA)
QDA is a descriptive method used to identify and quantify the sensory attributes of a product.

Objective: To create a detailed sensory profile of a food product containing amyl decanoate.

Materials:

Food samples with varying concentrations of amyl decanoate

Reference standards for specific aroma and taste attributes (e.g., banana, waxy, sweet)
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A panel of 8-12 highly trained sensory panelists

Sensory booths with controlled environmental conditions

Data collection software or paper ballots with unstructured line scales

Procedure:

Panelist Training: Train the panelists to identify and score the intensity of relevant sensory

attributes (e.g., "banana aroma," "waxy mouthfeel," "sweetness"). This involves exposure to

reference standards and practice sessions with the product.

Vocabulary Development: The panel collaboratively develops a lexicon of descriptive terms

for the product.

Sample Evaluation: Panelists independently evaluate the coded samples and rate the

intensity of each attribute on an unstructured line scale (e.g., a 15 cm line anchored with

"low" and "high").

Data Analysis: Convert the line scale ratings to numerical data. Analyze the data using

statistical methods such as Analysis of Variance (ANOVA) to determine significant

differences in attribute intensities between samples. The results can be visualized using

spider web or radar plots.

Flavor Development and Safety Assessment
Workflow
The development of a new food flavoring and its subsequent safety evaluation follows a

structured process.
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Caption: Flavor Development and GRAS Notification Workflow.
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The safety of a flavoring agent like amyl decanoate for its intended use in food is established

through a "Generally Recognized as Safe" (GRAS) determination. This process involves a

comprehensive safety assessment, including a review of toxicological data and an estimation

of dietary exposure. While a voluntary notification can be submitted to the FDA, the GRAS

status can also be self-affirmed by a panel of qualified experts.

Olfactory Signaling Pathway
The perception of odorants like amyl decanoate begins with their interaction with olfactory

receptors in the nasal cavity. This initiates a signal transduction cascade that results in the

perception of smell in the brain.
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Caption: Generalized Olfactory Transduction Cascade.
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This diagram illustrates the general mechanism of odor perception, which is initiated by the

binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an

olfactory sensory neuron. This event triggers a cascade that ultimately leads to the generation

of an electrical signal that is transmitted to the brain.

Conclusion
Amyl decanoate is a valuable ester for creating fruity and sweet flavor profiles in a variety of

food and beverage applications. Its natural occurrence and well-defined sensory characteristics

make it a versatile tool for flavor chemists. By employing systematic sensory evaluation

methodologies and adhering to established safety assessment workflows, researchers and

product developers can effectively and safely incorporate amyl decanoate into innovative and

appealing food-grade flavorings.

To cite this document: BenchChem. [Application Notes and Protocols: Amyl Decanoate in
Food-Grade Flavorings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679548#applications-of-amyl-decanoate-in-
developing-food-grade-flavorings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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